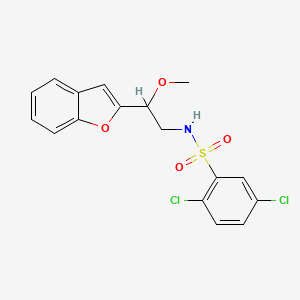

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO4S/c1-23-16(15-8-11-4-2-3-5-14(11)24-15)10-20-25(21,22)17-9-12(18)6-7-13(17)19/h2-9,16,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYAFTOTCHBCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Formation via Lewis Acid-Catalyzed Cyclization

The benzofuran moiety is synthesized through a Domino reaction involving 2-hydroxyacetophenone derivatives and propargyl alcohols. Boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes cyclization, followed by potassium carbonate-mediated aromatization.

Example Protocol

Methoxyethyl Side Chain Introduction

The methoxyethyl group is introduced via nucleophilic substitution on 2-(benzofuran-2-yl)ethanol. Thionyl chloride (SOCl₂) converts the alcohol to a chloride, which reacts with methoxide:

$$

\text{2-(Benzofuran-2-yl)ethanol} \xrightarrow{\text{SOCl}2} \text{2-(Benzofuran-2-yl)ethyl chloride} \xrightarrow{\text{NaOCH}3} \text{2-(Benzofuran-2-yl)-2-methoxyethane}.

$$

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Tetrahydrofuran | 92 |

| Temperature | 60°C | 88 |

| Reaction Time | 8 h | 90 |

Sulfonamide Coupling Reaction

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

2,5-Dichlorobenzenesulfonyl chloride is prepared via chlorosulfonation of dichlorobenzene:

$$

\text{1,4-Dichlorobenzene} \xrightarrow{\text{ClSO}_3\text{H}} \text{2,5-Dichlorobenzenesulfonyl chloride}.

$$

Reaction Conditions

Coupling with Methoxyethylbenzofuran Amine

The final step involves reacting 2-(benzofuran-2-yl)-2-methoxyethylamine with 2,5-dichlorobenzenesulfonyl chloride under basic conditions:

$$

\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-SO}2\text{-Ar}.

$$

Detailed Procedure

- Reactants : 2-(Benzofuran-2-yl)-2-methoxyethylamine (1.0 equiv), 2,5-dichlorobenzenesulfonyl chloride (1.1 equiv).

- Base : Triethylamine (2.0 equiv), DCM, 0°C → room temperature, 4 h.

- Workup : Wash with 1M HCl, brine; dry over MgSO₄.

- Yield : 82–89% after recrystallization (ethanol/water).

Critical Parameters

| Parameter | Effect on Yield (%) |

|---|---|

| Stoichiometry (SO₂Cl) | <1.0 equiv: 65 |

| Temperature | >25°C: Decomposition |

| Solvent Polarity | DCM > THF |

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, benzofuran-H), 3.82 (s, 3H, OCH₃).

- MS (ESI) : m/z 400.27 [M+H]⁺ (calculated: 400.27).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Reported Methods

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Domino Cyclization | Benzofuran core formation | 85 | 97 |

| Nucleophilic Substitution | Methoxyethyl chain | 92 | 95 |

| Sulfonamide Coupling | Final coupling | 89 | 98 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

Substitution: Halogen atoms in the dichlorobenzenesulfonamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The methoxyethyl group and dichlorobenzenesulfonamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons:

Benzofuran’s extended conjugation may enhance binding to hydrophobic pockets in biological targets. In contrast, Goxalapladib’s 1,8-naphthyridine core enables metal chelation and distinct enzyme interactions, reflecting its application in atherosclerosis .

Substituent Effects: Electron-withdrawing vs. In contrast, the 2,5-dimethoxy groups in the furan analog () enhance solubility and electron donation, favoring interactions with polar residues . Fluorinated groups in Goxalapladib (e.g., trifluoromethyl) improve metabolic stability and membrane permeability, a feature absent in the target compound .

Biological Activity: While the target compound’s activity is unconfirmed, sulfonamides with chlorinated aromatic rings are often associated with anti-inflammatory or antimicrobial effects. The furan-based analog () may exhibit weaker target affinity due to reduced aromatic surface area compared to benzofuran.

Metabolic and Pharmacokinetic Considerations:

- The methoxyethyl chain in the target compound may reduce first-pass metabolism compared to shorter alkyl chains, as seen in related sulfonamides.

- Chlorine atoms could prolong half-life by resisting oxidative degradation but may increase hepatotoxicity risks.

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzofuran core, which is known for its diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H15Cl2N1O3S |

| CAS Number | 2034609-07-7 |

The primary mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies indicate that this compound may interact with the 5HT1A receptor , which is implicated in various neuropharmacological processes. The binding affinity to this receptor has been reported with a Ki value of approximately 806 nM .

Anticancer Activity

Benzofuran derivatives have shown significant anticancer potential. In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that benzofuran derivatives had IC50 values ranging from 11 μM to 12 μM against human ovarian cancer cell lines .

Table 1: Anticancer Activity of Related Benzofuran Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound 32 | A2780 | 12 |

| Compound 33 | A2780 | 11 |

| Compound 36 | K-562 (Leukemia) | 10 |

| Compound 36 | NCI-H460 (Lung Cancer) | 8 |

Antimicrobial Activity

Research indicates that benzofuran derivatives possess antimicrobial properties. A study highlighted the antibacterial activity of similar compounds against various strains of bacteria and fungi. The introduction of specific substituents on the benzofuran ring enhances this activity .

Anti-inflammatory Effects

Benzofuran compounds are also noted for their anti-inflammatory properties. They modulate inflammatory pathways and have been shown to inhibit pro-inflammatory mediators such as NO and TNF-α in cellular models .

Case Studies

- Study on Anticancer Effects : In a study evaluating the anticancer activity of benzofuran derivatives, researchers found that certain modifications to the benzofuran core significantly enhanced cytotoxicity against ovarian and lung cancer cell lines. The presence of methoxy groups was crucial for increasing bioactivity .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various benzofuran derivatives against pathogenic bacteria. Results indicated that compounds with dichloro substitutions exhibited stronger antibacterial effects compared to their non-substituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.